molecular formula C7H10BrNO2 B1376272 3-bromo-6,6-dimethylpiperidine-2,4-dione CAS No. 1000801-14-8

3-bromo-6,6-dimethylpiperidine-2,4-dione

Cat. No.: B1376272
CAS No.: 1000801-14-8
M. Wt: 220.06 g/mol
InChI Key: TVMKZDGGNTUWEY-UHFFFAOYSA-N
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Description

3-bromo-6,6-dimethylpiperidine-2,4-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.07 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to the piperidine ring, making it a cyclic imide. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6,6-dimethylpiperidine-2,4-dione typically involves the bromination of 6,6-dimethyl-piperidine-2,4-dione. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6,6-dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Oxidation Reactions: Formation of oxo-piperidine derivatives.

    Reduction Reactions: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-6,6-dimethylpiperidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the cyclic structure of the compound allow it to form stable complexes with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6,6-dimethylpiperidine-2,4-dione is unique due to its specific substitution pattern and the presence of the bromine atom. This makes it a valuable compound for studying the effects of halogenation on the biological activity of piperidine derivatives. Its unique structure also allows for the exploration of new synthetic routes and the development of novel therapeutic agents .

Properties

IUPAC Name

3-bromo-6,6-dimethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMKZDGGNTUWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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